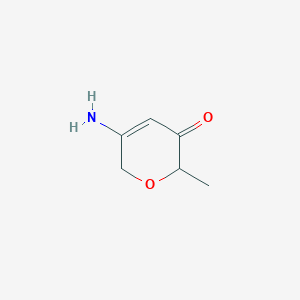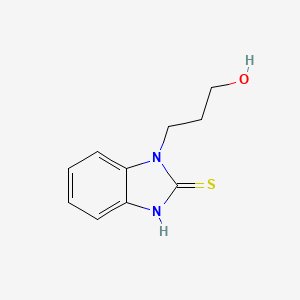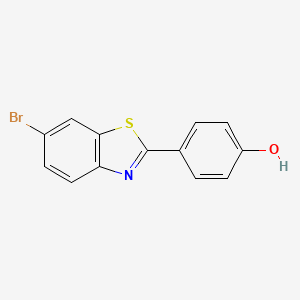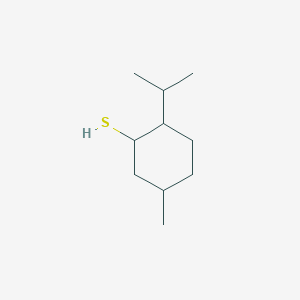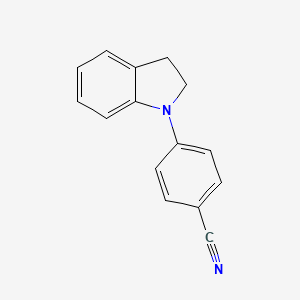
4-(1-Indolinyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(1-Indolinyl)benzonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The structure of this compound consists of an indoline moiety attached to a benzonitrile group, making it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Indolinyl)benzonitrile typically involves the reaction of indoline with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base such as triethylamine and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions: 4-(1-Indolinyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Indole derivatives.
Reduction: Amines.
Substitution: Halogenated benzonitrile derivatives.
科学的研究の応用
4-(1-Indolinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(1-Indolinyl)benzonitrile involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzonitrile group can further enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
類似化合物との比較
Indole: A parent compound with a similar structure but lacking the benzonitrile group.
Benzonitrile: A simpler compound with only the nitrile group attached to a benzene ring.
Indoline: The core structure of 4-(1-Indolinyl)benzonitrile without the benzonitrile group.
Uniqueness: this compound is unique due to the combination of the indoline and benzonitrile moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
4-(2,3-dihydroindol-1-yl)benzonitrile |
InChI |
InChI=1S/C15H12N2/c16-11-12-5-7-14(8-6-12)17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-10H2 |
InChIキー |
SALSLLJXWRBVAS-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
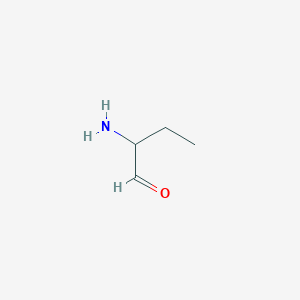
![[(Tridecafluorohexyl)sulfanyl]benzene](/img/structure/B8533050.png)
![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone](/img/structure/B8533056.png)
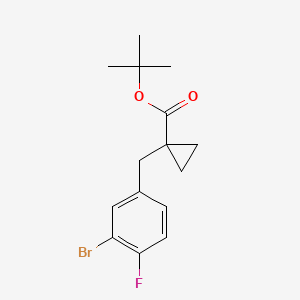
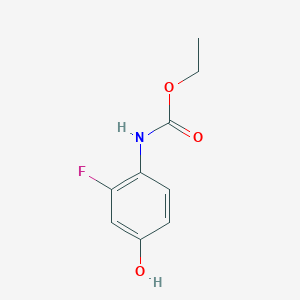

![2-[1.4]diazepan-1-yl-1-methyl-1H-benzimidazole](/img/structure/B8533072.png)
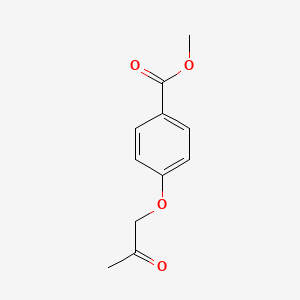
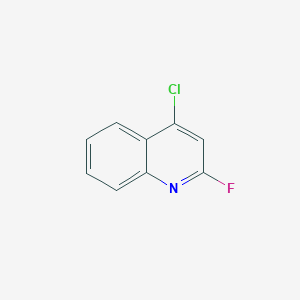
![Benzamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]-4-(1h-imidazol-1-ylmethyl)-](/img/structure/B8533089.png)
